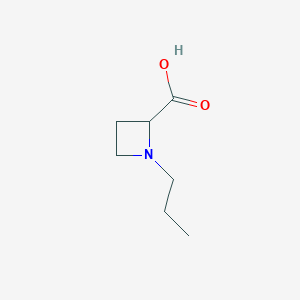

1-Propylazetidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Propylazetidine-2-carboxylic acid is a compound with the molecular formula C7H13NO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

1-Propylazetidine-2-carboxylic acid can be synthesized through several methods:

From Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.

From Nitriles and Amides: Hydrolysis of nitriles and amides in the presence of catalysts (H+ or OH-) can yield carboxylic acids.

Using Grignard Reagents: Grignard reagents react with carbon dioxide to form salts of carboxylic acids, which can be acidified to yield the corresponding carboxylic acid.

From Esters: Acidic hydrolysis of esters produces carboxylic acids.

Chemical Reactions Analysis

1-Propylazetidine-2-carboxylic acid undergoes various chemical reactions:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common reagents used in these reactions include thionyl chloride (SOCl2) for forming acid chlorides and various reducing agents for reduction reactions . Major products formed from these reactions include alcohols, esters, and amides .

Scientific Research Applications

1-Propylazetidine-2-carboxylic acid has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.

Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery and development.

Polymerization: It can be used in the production of polymers with specific properties.

Chiral Templates: The compound’s structure allows it to be used as a chiral template in asymmetric synthesis.

Mechanism of Action

The mechanism of action of 1-Propylazetidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s ring strain and stability contribute to its reactivity, allowing it to participate in various chemical reactions . The specific molecular targets and pathways depend on the context in which the compound is used, such as in drug development or polymerization .

Comparison with Similar Compounds

1-Propylazetidine-2-carboxylic acid can be compared with other similar compounds, such as azetidine-2-carboxylic acid and other azetidine derivatives . These compounds share the four-membered ring structure but differ in their substituents and reactivity. The unique propyl group in this compound distinguishes it from other azetidine derivatives, providing it with distinct chemical and physical properties .

Similar compounds include:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and polymerization. Understanding its preparation methods, chemical reactions, and applications can further enhance its utility in research and industry.

Biological Activity

1-Propylazetidine-2-carboxylic acid (also referred to as 2-Azetidinecarboxylic acid, 1-propyl-, (2S)-) is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H13NO2. It is characterized by a five-membered azetidine ring with a carboxylic acid functional group, which contributes to its reactivity and interaction with biological systems. The compound serves as an analogue of proline, influencing protein structure and function.

Mechanisms of Biological Activity

1. Protein Interaction and Structural Effects

Research indicates that this compound can disrupt poly-proline type II structures in proteins. This disruption can significantly affect protein-protein interactions and cellular signaling pathways. Specifically, it has been shown to influence the activity of enzymes such as prolyl-tRNA synthetase, which is essential for aminoacylation processes in protein synthesis.

2. Cellular Effects and Pathological Implications

Studies have demonstrated that high doses of azetidine derivatives can induce pathological changes in oligodendrocytes, which are critical for myelin formation in the central nervous system (CNS). In experiments involving adult CD1 mice, administration of azetidine-2-carboxylic acid led to oligodendrocyte nucleomegaly, apoptosis, and signs of endoplasmic reticulum (ER) stress . These findings suggest that the compound may have implications for demyelinating diseases such as multiple sclerosis.

Table 1: Summary of Biological Activities

| Study | Organism | Dose | Observed Effects |

|---|---|---|---|

| Mice | 300-600 mg/kg | Oligodendrocyte apoptosis, ER stress | |

| In vitro | N/A | Disruption of poly-proline structures | |

| Mice | N/A | Altered enzyme activity in aminoacylation |

Case Study: Oligodendrogliopathy Induction

In a notable study, adult CD1 mice were treated with azetidine-2-carboxylic acid at doses of 300 mg/kg and 600 mg/kg. The results indicated a clinical phenotype resembling that observed in myelin basic protein mutant mice. Pathological analyses showed significant alterations in oligodendrocyte morphology, including vacuolation and abnormal mitochondrial structures. Additionally, there was evidence of activated microglia and inflammatory responses within the CNS .

Potential Therapeutic Applications

Given its biological activities, this compound may have potential applications in pharmacology:

- Neurological Disorders : Its ability to influence oligodendrocyte function suggests potential roles in treating demyelinating diseases.

- Cancer Research : By modulating protein interactions, it may affect cancer cell signaling pathways.

- Antimicrobial Activity : Preliminary studies indicate possible interactions with bacterial proteins, warranting further exploration into its antimicrobial properties .

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

1-propylazetidine-2-carboxylic acid |

InChI |

InChI=1S/C7H13NO2/c1-2-4-8-5-3-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10) |

InChI Key |

ODBYTJNDVJFYSS-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCC1C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.